3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is an organic compound with the chemical formula CHN. This compound features a propan-1-amine backbone attached to a tetrahydronaphthyl group, which contributes to its unique structural and functional properties. The compound is classified as an amine due to the presence of the amine functional group (-NH).
The compound is identified by the CAS number 70067-71-9 and falls under the category of aliphatic amines. Its molecular weight is approximately 205.3 g/mol, and it can be represented using various structural formulas, including its SMILES notation, which is C(C(C1=CC2=CC=CC=C2C=C1)C(C)N)N.
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine can be achieved through several methods, typically involving the reaction of tetrahydronaphthalene derivatives with appropriate amine precursors. One common approach involves:
Technical details often involve controlling reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine features a central propan-1-amine unit connected to a tetrahydronaphthyl moiety. The tetrahydronaphthyl group is characterized by its polycyclic structure, which significantly influences the compound's physical and chemical properties.
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine can participate in various chemical reactions typical of amines:
Technical details for these reactions often include optimizing conditions such as solvent choice and reaction time to achieve desired outcomes.
The physical properties of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine include:
Chemical properties include:
Relevant analyses typically involve assessing stability under various conditions (temperature, light exposure).
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has potential scientific applications in:
Research into its biological activity could further enhance understanding of its applications in medicinal chemistry and pharmacology.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7